

Griffithazanone A chemical structure and properties

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Compound of Interest

Compound Name: *Griffithazanone A*

Cat. No.: *B1163343*

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Griffithazanone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffithazanone A is a naturally occurring alkaloid belonging to the 1-azaanthraquinone class of compounds. Isolated from plants of the *Goniothalamus* genus, notably *Goniothalamus griffithii*, *Goniothalamus amuyon*, and *Goniothalamus laoticus*, this compound has garnered interest for its cytotoxic properties.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Griffithazanone A**. It includes detailed experimental protocols for its isolation and cytotoxicity evaluation, as well as a summary of its spectroscopic data.

Chemical Structure and Properties

Griffithazanone A possesses a tetracyclic core structure characteristic of azaanthraquinones. Its systematic name is (3R,4R)-3,4-Dihydro-3-hydroxy-4-methylbenzo[g]quinoline-2,5,10(1H)-trione.

Chemical Structure:

Figure 1. Chemical Structure of **Griffithazanone A**

Physicochemical Properties

A summary of the key physicochemical properties of **Griffithazanone A** is presented in the table below.

Property	Value	Source
CAS Number	240122-30-9	[1][3]
Molecular Formula	C ₁₄ H ₁₁ NO ₄	[1][3]
Molecular Weight	257.24 g/mol	[1][3]
Appearance	Yellow powder	[1][3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1][3]

Spectroscopic Data

The structure of **Griffithazanone A** was elucidated using various spectroscopic techniques. A summary of the available data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Data not available in the searched literature.	Data not available in the searched literature.

Mass Spectrometry (MS)

Technique	m/z	Interpretation
Data not available in the searched literature.		

Note: While the referenced publications state that the structure of **Griffithazanone A** was confirmed by spectroscopic data, the specific spectral data (peak lists, chemical shifts, and coupling constants) were not available in the public domain or the accessed abstracts.

Biological Activity

Griffithazanone A has demonstrated cytotoxic activity against various human cancer cell lines.

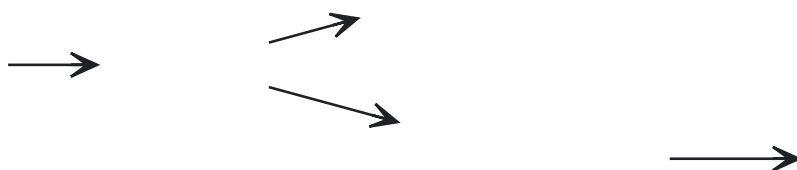
Cytotoxicity Data

Cell Line	IC ₅₀ (μM)	Publication
A549 (Human lung carcinoma)	6.775	Molecules, 2021

Note: The original publications mentioning the isolation of **Griffithazanone A** also refer to its cytotoxicity against KB (nasopharyngeal carcinoma) and HeLa (cervical cancer) cell lines, but specific IC₅₀ values for **Griffithazanone A** were not provided in the available abstracts. One study reported an IC₅₀ of 0.50 μg/ml for a related compound, laoticuzanone A, against HeLa cells.[3]

Mechanism of Action

Preliminary studies suggest that the cytotoxic effects of **Griffithazanone A** in A549 cells are mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).



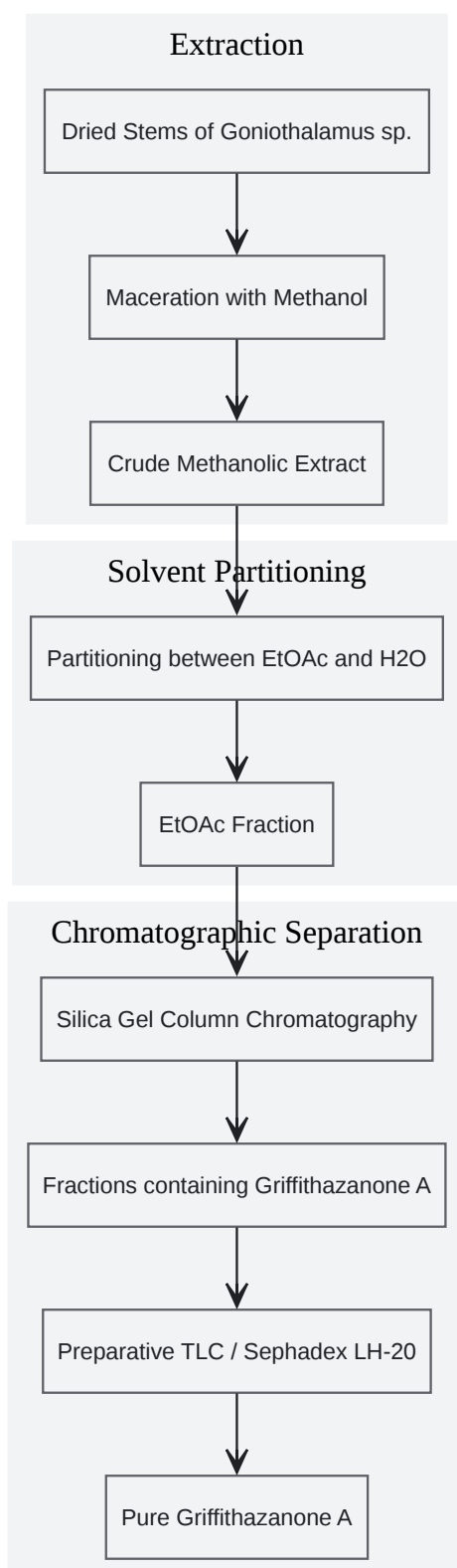
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Figure 2. Proposed mechanism of action of **Griffithazanone A** in A549 cells.

Experimental Protocols

Isolation of Griffithazanone A

The following is a generalized protocol based on the methodologies described for the isolation of compounds from *Goniiothalamus* species.



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Figure 3. General workflow for the isolation of **Griffithazanone A**.

Detailed Steps:

- **Plant Material:** Air-dried and powdered stems of a *Goniiothalamus* species (e.g., *G. amuyon* or *G. laoticus*) are used as the starting material.
- **Extraction:** The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 7 days), followed by filtration and concentration of the solvent under reduced pressure to yield a crude methanolic extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction is collected and concentrated.
- **Column Chromatography:** The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Griffithazanone A** are combined and further purified using techniques such as preparative TLC or column chromatography on Sephadex LH-20 to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, HeLa, KB)
- Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- **Griffithazanone A** stock solution (dissolved in DMSO).
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

- Dimethyl sulfoxide (DMSO).
- 96-well microplates.

Procedure:

- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density (e.g., 5×10^3 to 1×10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Griffithazanone A**. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- **Formazan Solubilization:** The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

Griffithazanone A is a cytotoxic 1-azaanthraquinone with potential for further investigation in the context of anticancer drug discovery. While its basic structure and some biological activities have been reported, a comprehensive characterization, including detailed spectroscopic data and a thorough elucidation of its mechanism of action and signaling pathways, is still required. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this natural product.

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References

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